molecular formula C10H15N3O B14373106 N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide CAS No. 91810-63-8

N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide

Cat. No.: B14373106
CAS No.: 91810-63-8
M. Wt: 193.25 g/mol
InChI Key: YLAGGEIXSKTZFW-UHFFFAOYSA-N
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Description

N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide is a chemical compound that features an imidazole ring, a butyl group, and a prop-2-enamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors, through the imidazole ring. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate the activity of target proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, known for its broad range of chemical and biological properties.

    Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

Uniqueness

N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butyl and prop-2-enamide groups can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other imidazole derivatives .

Properties

CAS No.

91810-63-8

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-butyl-3-(1H-imidazol-5-yl)prop-2-enamide

InChI

InChI=1S/C10H15N3O/c1-2-3-6-12-10(14)5-4-9-7-11-8-13-9/h4-5,7-8H,2-3,6H2,1H3,(H,11,13)(H,12,14)

InChI Key

YLAGGEIXSKTZFW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C=CC1=CN=CN1

Origin of Product

United States

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